![molecular formula C22H25NO3S B1614167 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone CAS No. 898757-74-9](/img/structure/B1614167.png)
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, are documented. It is a liquid with a density of 1.117 g/mL at 20°C, a boiling point of 108-111°C/26mmHg, and a refractive index of 1.4819 . The properties of the specific compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone” are not available in the literature.Scientific Research Applications
Antitubercular Drug Research :
- (Richter et al., 2022) discussed the structural study of a closely related compound, BTZ043, which is a promising antitubercular drug candidate. This study highlights the significance of the molecular structure in its antitubercular properties (Richter et al., 2022).
- Another study (Pasca et al., 2010) explored the susceptibility of Mycobacterium tuberculosis clinical isolates to Benzothiazinones, indicating the potential of these compounds in treating tuberculosis (Pasca et al., 2010).
Pharmacological Evaluation :
- Brubaker and Colley (1986) synthesized derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes for evaluating potential dopamine agonist activity. This indicates the role of such compounds in neuroscience research (Brubaker & Colley, 1986).
Antiviral Research :
- Research by Apaydın et al. (2020) on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, including their synthesis and evaluation for antiviral activity against influenza A and human coronavirus, suggests the potential use of related compounds in antiviral drug development (Apaydın et al., 2020).
Drug Discovery :
- Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes, indicating the innovative use of spiro compounds in drug discovery (Chalyk et al., 2017).
Cancer Research :
- Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues, evaluating their role against neoplastic development, which showcases the application of benzophenone derivatives in cancer research (Al‐Ghorbani et al., 2017).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, is classified as an irritant. It may cause skin and eye irritation and may cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection . The specific safety and hazard information for “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone” is not available in the literature.
properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-27-20-8-6-19(7-9-20)21(24)18-4-2-17(3-5-18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWNEUGIWIZULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642853 | |
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-74-9 | |
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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